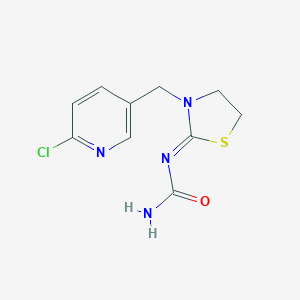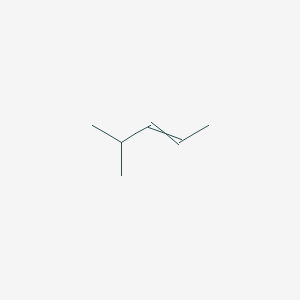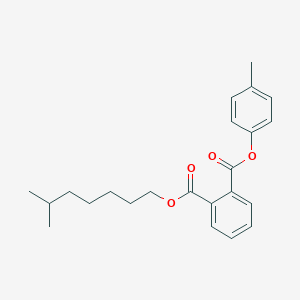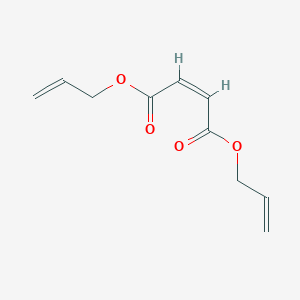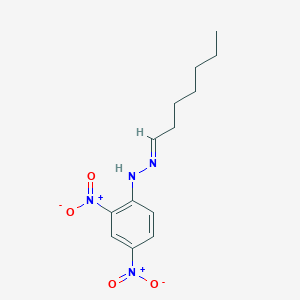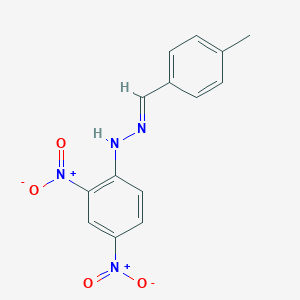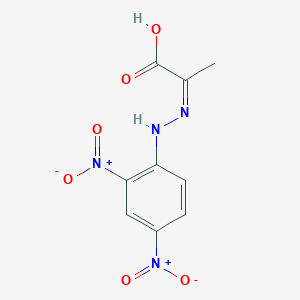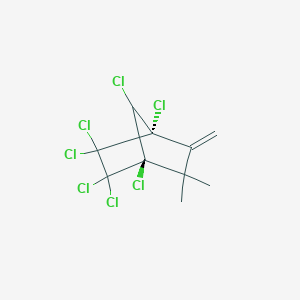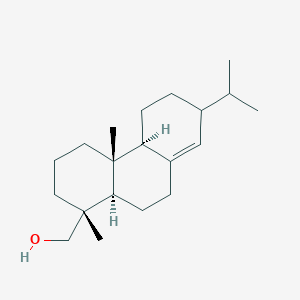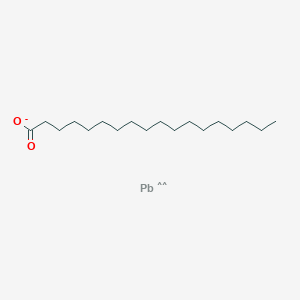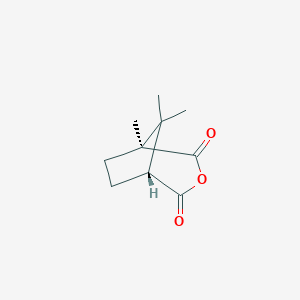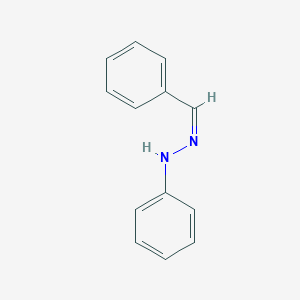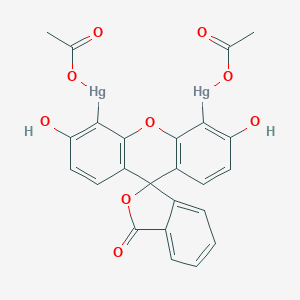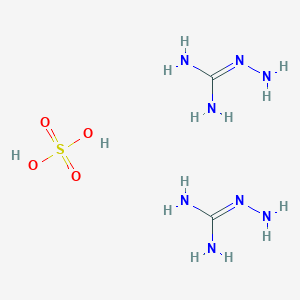
氨基胍半硫酸盐
描述
氨基胍半硫酸盐是一种化学化合物,其分子式为C2H14N8O4S,分子量为246.25 g/mol . 它是一种白色或无色的晶体物质,可溶于水,但不溶于乙醇 . 氨基胍半硫酸盐主要以其作为一氧化氮合酶(NOS)和活性氧(ROS)抑制剂的作用而闻名 . 它已广泛用于科学研究,尤其是在癌症研究和炎症领域 .
合成路线和反应条件:
-
由硫酸肼和氰氨化钙制备:
- 将硫酸肼悬浮于水中,在保持温度约为20°C的情况下,逐渐加入氰氨化钙。让反应进行8小时。然后过滤混合物,用50%硫酸将滤液中和至pH值为5。 将所得溶液在减压下浓缩,冷却,即可得到白色晶体氨基胍半硫酸盐 .
反应条件: 温度:20°C,反应时间:8小时,用50%硫酸中和。
-
由甲基异硫脲硫酸盐和水合肼制备:
- 将水中的甲基异硫脲硫酸盐溶液与水合肼在10°C的温度下反应。该反应释放出甲硫醇,该甲硫醇被氢氧化钠溶液吸收。 将反应混合物浓缩,在加入乙醇后,氨基胍半硫酸盐结晶析出 .
反应条件: 温度:10°C,用氢氧化钠吸收甲硫醇,用乙醇结晶。
工业生产方法: 氨基胍半硫酸盐的工业生产通常遵循上述合成路线,并针对大规模生产进行了优化。 关键步骤包括保持精确的反应条件和高效的纯化工艺,以确保最终产品的高产率和纯度 .
反应类型:
氧化: 氨基胍半硫酸盐可以发生氧化反应,尤其是在强氧化剂存在下。
还原: 它可以在特定条件下被还原,但这种情况不太常见。
取代: 氨基胍半硫酸盐可以参与取代反应,其中其官能团之一被另一个基团取代。
常用试剂和条件:
氧化: 强氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 根据所需取代,可以使用各种亲核试剂或亲电试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致形成亚硝基或硝基衍生物,而取代反应可以产生多种取代的氨基胍衍生物 .
科学研究应用
氨基胍半硫酸盐在科学研究中具有广泛的应用:
作用机制
氨基胍半硫酸盐主要通过抑制一氧化氮合酶(NOS)和活性氧(ROS)来发挥作用。 这种抑制减少了一氧化氮和活性氧的产生,而这些物质参与了各种病理过程,例如炎症、氧化应激和癌症 . 分子靶点包括诱导型一氧化氮合酶(iNOS)亚型,该亚型负责在响应炎症刺激时产生大量一氧化氮 .
类似化合物:
氨基胍盐酸盐: 结构和功能相似,用作NOS抑制剂。
氨基胍硫酸盐: 氨基胍的另一种盐形式,具有类似的抑制作用。
独特性: 氨基胍半硫酸盐的独特性在于它对NOS和ROS的特定抑制作用,使其成为与氧化应激和炎症相关的研究中的一种宝贵工具 . 它抑制晚期糖基化终产物(AGEs)形成的能力也使其有别于其他类似化合物 .
生化分析
Biochemical Properties
Aminoguanidine hemisulfate interacts with enzymes such as NOS and ROS . It inhibits the formation of highly reactive advanced glycosylation end products (AGEs) associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .
Cellular Effects
Aminoguanidine hemisulfate has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which are associated with pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .
Molecular Mechanism
At the molecular level, Aminoguanidine hemisulfate exerts its effects through its interactions with NOS and ROS . It inhibits the formation of AGEs, which are highly reactive compounds that can cause damage to proteins, lipids, and nucleic acids .
Temporal Effects in Laboratory Settings
It is known that Aminoguanidine hemisulfate inhibits the formation of AGEs, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Aminoguanidine hemisulfate vary with different dosages in animal models. For example, it has been shown to inhibit albuminuria, an index of diabetic nephropathy, in diabetic rats .
Metabolic Pathways
Aminoguanidine hemisulfate is involved in the metabolic pathways related to the formation of AGEs . It interacts with enzymes such as NOS and ROS, which play a role in these pathways .
Transport and Distribution
Given its interactions with NOS and ROS, it is likely that it is transported and distributed in a manner similar to these enzymes .
Subcellular Localization
Given its interactions with NOS and ROS, it is likely that it is localized in the same compartments or organelles as these enzymes .
相似化合物的比较
Aminoguanidine Hydrochloride: Similar in structure and function, used as an NOS inhibitor.
Aminoguanidine Sulfate: Another salt form of aminoguanidine with similar inhibitory properties.
Hydrazine Derivatives: Compounds like hydrazine sulfate and methylisothiourea sulfate share similar synthetic routes and applications.
Uniqueness: Aminoguanidine hemisulfate is unique due to its specific inhibitory effects on both NOS and ROS, making it a valuable tool in research related to oxidative stress and inflammation . Its ability to inhibit the formation of advanced glycation end products (AGEs) also sets it apart from other similar compounds .
属性
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQPUZNCZPZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046016 | |
| Record name | Aminoguanidine hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-19-0 | |
| Record name | Aminoguanidine hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminoguanidine hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(carbazamidine) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE HEMISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


